molecular formula C6H11ClO3S B2849155 (1S,2S)-1-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride CAS No. 2187426-21-5

(1S,2S)-1-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

Cat. No.: B2849155
CAS No.: 2187426-21-5
M. Wt: 198.66
InChI Key: JSRZGBQHGYSMSG-NTSWFWBYSA-N
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Description

(1S,2S)-1-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO3S and its molecular weight is 198.66. The purity is usually 95%.
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Scientific Research Applications

Formation and Reactions of Cyclopropyl Derivatives

Jeffery and Stirling (1993) explored the formation of cyclopropylsulfones, revealing that when certain chlorosulfones are treated with methanolic methoxide, 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes are formed via an addition–cyclisation sequence. This highlights the reactivity of similar compounds in intramolecular displacement reactions (Jeffery & Stirling, 1993).

Nucleophilic Substitutions Catalyzed by Palladium

Stolle et al. (1992) discussed the palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides. This study showcases the synthetic potential of cyclopropyl derivatives in producing cyclopropylideneethyl derivatives through selective nucleophilic substitutions (Stolle et al., 1992).

Synthesis of Enantiomerically Pure Derivatives

Bräse et al. (1996) achieved the synthesis of chiral, nonracemic 2-alkoxy-1-alkynylcyclopropanes from enantiomerically pure glycidol derivatives. This work contributes to the field by providing a route to synthesize enantiomerically pure bicyclo-[3.3.0]oct-1-en-3-ones, demonstrating the utility of cyclopropyl derivatives in the synthesis of complex organic structures (Bräse et al., 1996).

Gold-Catalyzed Rearrangements

Hiault et al. (2016) presented a study on the gold-catalyzed rearrangement of (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes. This transformation highlights the versatility of cyclopropane derivatives under gold-catalyzed conditions, providing a novel method for the synthesis of complex molecular structures (Hiault et al., 2016).

New Synthesis Methods for Sulfonyl Chlorides

Kim et al. (1992) developed a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides by aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This research offers a new and efficient route for the preparation of sulfonyl chlorides, emphasizing the importance of methoxymethyl derivatives in synthetic chemistry (Kim et al., 1992).

Properties

IUPAC Name

(1S,2S)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-5-3-6(5,4-10-2)11(7,8)9/h5H,3-4H2,1-2H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRZGBQHGYSMSG-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]1(COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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